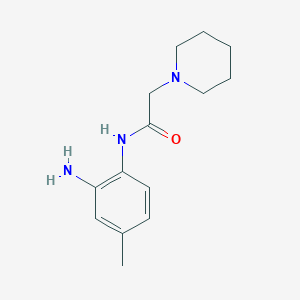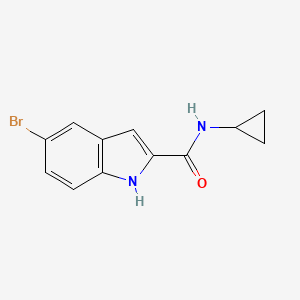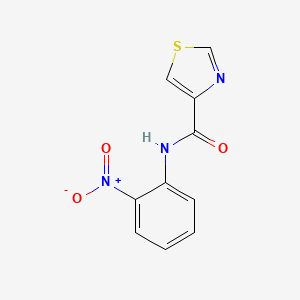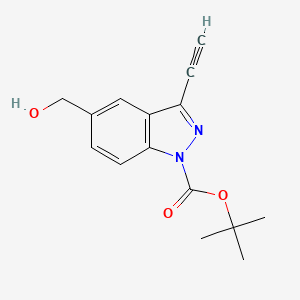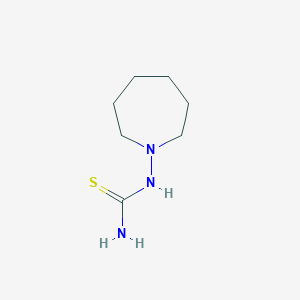
(2R,4R)-4-(naphthalen-2-ylmethyl)glutamicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4R)-4-(naphthalen-2-ylmethyl)glutamic acid is a chiral compound that features a naphthalene ring attached to the glutamic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-(naphthalen-2-ylmethyl)glutamic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene and glutamic acid.
Formation of Naphthalen-2-ylmethyl Intermediate: The naphthalene ring is functionalized to introduce a methyl group at the 2-position, forming naphthalen-2-ylmethyl.
Coupling Reaction: The naphthalen-2-ylmethyl intermediate is then coupled with the glutamic acid backbone using a suitable coupling reagent, such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), under mild reaction conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain (2R,4R)-4-(naphthalen-2-ylmethyl)glutamic acid in high purity.
Industrial Production Methods
Industrial production methods for (2R,4R)-4-(naphthalen-2-ylmethyl)glutamic acid may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4R)-4-(naphthalen-2-ylmethyl)glutamic acid can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the naphthalene ring or the glutamic acid backbone.
Substitution: The compound can undergo substitution reactions to introduce different substituents on the naphthalene ring or the glutamic acid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the naphthalene ring may yield naphthol derivatives, while reduction of the glutamic acid backbone may produce amino alcohols.
Wissenschaftliche Forschungsanwendungen
(2R,4R)-4-(naphthalen-2-ylmethyl)glutamic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and potential biological activity.
Materials Science: It is explored for use in the development of novel materials, such as polymers and nanomaterials, due to its ability to form stable complexes.
Biological Studies: The compound is used in biological studies to investigate its interactions with proteins and enzymes, providing insights into its mechanism of action.
Industrial Applications:
Wirkmechanismus
The mechanism of action of (2R,4R)-4-(naphthalen-2-ylmethyl)glutamic acid involves its interaction with specific molecular targets and pathways. The naphthalene ring may interact with hydrophobic pockets in proteins, while the glutamic acid backbone can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4S)-4-(naphthalen-2-ylmethyl)glutamic acid: The enantiomer of the compound, which may have different biological activity and properties.
4-(naphthalen-2-ylmethyl)glutamic acid: A similar compound without the chiral centers, which may have different reactivity and applications.
Uniqueness
(2R,4R)-4-(naphthalen-2-ylmethyl)glutamic acid is unique due to its specific stereochemistry, which can influence its interactions with biological targets and its overall reactivity. The presence of the naphthalene ring also imparts distinct chemical properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C16H17NO4 |
|---|---|
Molekulargewicht |
287.31 g/mol |
IUPAC-Name |
2-amino-4-(naphthalen-2-ylmethyl)pentanedioic acid |
InChI |
InChI=1S/C16H17NO4/c17-14(16(20)21)9-13(15(18)19)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,13-14H,8-9,17H2,(H,18,19)(H,20,21) |
InChI-Schlüssel |
YDWIUFASTTZKNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(CC(C(=O)O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoyl]-5-prop-2-enylpyrrolidine-2-carboxylate](/img/structure/B13887595.png)




![2-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl-trimethylsilane](/img/structure/B13887627.png)
![Ethyl 3-fluoro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13887631.png)
